A Technical Guide to Aspinolide B: Fungal Production, Biosynthesis, and Analysis
A Technical Guide to Aspinolide B: Fungal Production, Biosynthesis, and Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinolide B, a polyketide-derived 10-membered lactone, has garnered scientific interest due to its antifungal properties and its role in the biocontrol mechanisms of its producing organisms. This technical guide provides an in-depth exploration of the fungal strains responsible for Aspinolide B synthesis, detailing their cultivation, the compound's biosynthetic pathway, and robust methodologies for its extraction, purification, and analysis. By synthesizing current research, this document serves as a comprehensive resource for professionals seeking to harness Aspinolide B for further research and development.
Introduction to Aspinolide B
Aspinolide B is a natural product belonging to the decanolide class of lactones, which are characterized by a ten-membered ring structure.[1] First discovered in cultures of Aspergillus ochraceus, its structure and absolute stereochemistry have been confirmed through total synthesis and X-ray analysis.[1][2][3] The molecule is a pentaketide, featuring a butenoyl substituent at position 8 of the lactone ring.[4][5] The biological activity of aspinolides, particularly their antifungal effects, makes them significant metabolites in the study of fungal secondary metabolism and their potential applications in agriculture and medicine.[5][6]
Fungal Sources of Aspinolide B
Aspinolide B production is not widespread and has been confirmed in a few species across two distantly related fungal genera, Aspergillus (class Eurotiomycetes) and Trichoderma (class Sordariomycetes).[4] This distribution suggests a possible horizontal gene transfer event of the biosynthetic gene cluster during fungal evolution.[5]
| Fungal Species | Strain ID | Key Characteristics | Reference |
| Aspergillus ochraceus | NRRL 35121 | Original reported producer of aspinolides. Produces Aspinolide B. | [1][4] |
| Aspergillus westerdijkiae | NRRL 35050 | Produces Aspinolide B. This species was resolved from A. ochraceus. | [4] |
| Aspergillus westerdijkiae | NRRL 35072 | Produces Aspinolide B. | [4] |
| Trichoderma arundinaceum | IBT 40837 | Key model organism for studying aspinolide biosynthesis. Produces Aspinolide B and C. Its biocontrol activity is partly attributed to aspinolides. | [4][5] |
| Trichoderma turrialbense | Not specified | Produces aspinolides (B or C), with highest production at 20°C. | [4] |
The Biosynthesis of Aspinolide B
The biosynthesis of aspinolides is a complex process involving two distinct polyketide synthase (PKS) enzymes, a departure from pathways like lovastatin synthesis where one PKS synthesizes a nonaketide and another a diketide.[5] In aspinolide synthesis, the backbone and substituent are both polyketides.[4]
The Aspinolide Biosynthetic Gene Cluster (BGC)
Comparative genomics between T. arundinaceum and A. ochraceus identified a putative aspinolide biosynthetic gene cluster containing two critical PKS genes, designated asp1 and asp2.[4][6]
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asp2 (PKS): This gene is required for the formation of the 10-membered pentaketide lactone ring, which forms the core scaffold of Aspinolide B.[4][5]
-
asp1 (PKS): This gene is responsible for the synthesis of the butenoyl (diketide) substituent that is esterified at position C-8 of the lactone ring.[4][5]
Gene deletion studies in T. arundinaceum have validated the function of these two genes, confirming their essential role in the production of the final aspinolide molecule.[4][5]
Proposed Biosynthetic Pathway
Based on gene function analysis and precursor feeding experiments, an updated biosynthetic pathway has been proposed. The process is initiated by the synthesis of two separate polyketide chains by ASP2 and ASP1, which are then modified by tailoring enzymes (e.g., reductases, acylases) encoded within the BGC and finally condensed to form the mature Aspinolide B molecule.[5][7]
Caption: General workflow for Aspinolide B extraction and analysis.
Protocol for Extraction
Causality: Ethyl acetate is a moderately polar solvent, making it highly effective for extracting secondary metabolites like Aspinolide B from the aqueous culture medium. Drying under nitrogen is a gentle method to remove the solvent without degrading the target compound.
Protocol:
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To a 20 mL culture, add 8 mL of ethyl acetate. [4]2. Agitate the mixture vigorously for several minutes to ensure thorough mixing and transfer of the metabolite into the organic phase.
-
Separate the ethyl acetate layer from the aqueous culture broth, either by centrifugation followed by decanting or using a separatory funnel.
-
Transfer the ethyl acetate extract to a new vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas. [4]6. Resuspend the dried residue in 1 mL of ethyl acetate for analysis. [4]
Analytical Method: GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Aspinolide B is amenable to GC analysis, and the mass spectrometer provides a unique fragmentation pattern (a "fingerprint") that allows for its unambiguous identification and quantification.
Protocol:
-
Inject a 1-2 µL aliquot of the resuspended extract into the GC-MS system.
-
GC Conditions (Example): Use a non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Conditions (Example): Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 50 to 500.
-
Identification: Compare the retention time and mass spectrum of the peak of interest against a purified Aspinolide B standard or with published spectral data.
Biological Activity and Potential Applications
Aspinolides are recognized as antifungal secondary metabolites. [6]Their production by T. arundinaceum is considered a key mechanism in the fungus's ability to act as a biological control agent against crop diseases caused by other fungi. [4][5]Studies have shown that aspinolides and another metabolite, harzianum A, can act redundantly in the antifungal activity of the organism. [5] The inherent antifungal properties of Aspinolide B suggest potential applications in:
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Agrochemicals: As a lead compound for developing new, targeted bio-fungicides.
-
Pharmaceuticals: Investigating its activity against human pathogenic fungi, particularly in the context of rising antifungal resistance. [8]* Research Tools: Using it as a chemical probe to study fungal biology and pathogenesis.
References
-
Izquierdo-Bueno, J. A., Malmierca, M. G., Leal-Bustos, P. A., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied Microbiology and Biotechnology, 106(21), 7249–7267. Available from: [Link]
-
Wang, X., Wu, Z., & Liu, T. (2022). The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Frontiers in Microbiology, 13, 831039. Available from: [Link]
-
Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of Aspinolide B, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. Available from: [Link]
-
El-Hawary, S. S., Moawad, A. S., Taha, K. F., et al. (2022). Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. Molecules, 27(19), 6770. Available from: [Link]
-
Wang, X., Wu, Z., & Liu, T. (2022). The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Frontiers in Microbiology. Available from: [Link]
-
Izquierdo-Bueno, J. A., Malmierca, M. G., Leal-Bustos, P. A., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. ResearchGate. Available from: [Link]
-
Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of aspinolide B, a new pentaketide produced by Aspergillus ochraceus. PubMed. Available from: [Link]
-
Izquierdo-Bueno, J. A., Malmierca, M. G., Leal-Bustos, P. A., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. PubMed. Available from: [Link]
-
Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of Aspinolide B, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry. Available from: [Link]
-
Skellam, E. (2017). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 22(10), 1-22. Available from: [Link]
-
Bayman, P., Baker, J. L., & Mahoney, N. E. (2002). Ochratoxin Production by the Aspergillus ochraceus Group and Aspergillus alliaceus. Applied and Environmental Microbiology. Available from: [Link]
-
Hageskal, G., Vrålstad, T., Knutsen, A. K., et al. (2022). Isolation and characterization of edible mushroom-forming fungi from Swedish nature. MycoKeys, 94, 153-176. Available from: [Link]
-
Bayman, P., Baker, J. L., & Mahoney, N. E. (2002). Ochratoxin Production by the Aspergillus ochraceus Group and Aspergillus alliaceus. Applied and Environmental Microbiology, 68(5), 2326–2329. Available from: [Link]
-
Nødvig, C. S., Hoof, J. B., Kogle, M. E., et al. (2015). Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans. PLoS ONE, 10(10), e0140591. Available from: [Link]
-
Giaccio, P., Diakaki, D.-I., & Roussis, V. (2023). Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor. Marine Drugs, 21(9), 465. Available from: [Link]
-
Brzezińska, E., & Staszewska-Krajewska, O. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6667. Available from: [Link]
-
Wang, Y., Li, H., Liu, Y., et al. (2023). Senkyunolide B exhibits broad-spectrum antifungal activity against plant and human pathogenic fungi via inhibiting spore germination and destroying the mature biofilm. Pest Management Science, 79(12), 4952-4963. Available from: [Link]
-
de Oliveira, T. A., de Souza, A. D. L., da Silva, I. A. A., et al. (2022). Isolation and Identification of Pigment-Producing Endophytic Fungi from the Amazonian Species Fridericia chica. Journal of Fungi, 8(11), 1184. Available from: [Link]
-
Batool, M., Khwaza, V., Shalla, A. H., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(13), 3091. Available from: [Link]
-
Osipov, D. O., Ozerskaya, S. M., & Kochkina, G. A. (2024). Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle. Journal of Fungi, 10(3), 199. Available from: [Link]
-
Mwangi, J. K., Njeru, E. M., & Obiero, G. (2024). Isolation and characterization of fungi producing L-Asparaginase with reduced L-glutaminase activity from soil samples. University of Nairobi. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. First total synthesis of aspinolide B, a new pentaketide produced by Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senkyunolide B exhibits broad-spectrum antifungal activity against plant and human pathogenic fungi via inhibiting spore germination and destroying the mature biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
